2-methoxy-N-(1-phenylbutan-2-yl)benzamide
Overview
Description
2-methoxy-N-(1-phenylbutan-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzylpropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(1-phenylbutan-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 1-benzylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 2-hydroxybenzamide derivatives.
Reduction: Formation of N-(1-benzylpropyl)-2-aminobenzene derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-methoxy-N-(1-phenylbutan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand for certain receptors or enzymes, providing insights into their function and regulation.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a candidate for drug development, particularly for its potential therapeutic effects on specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance the performance of materials in various applications.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to certain receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- N-(1-benzylpropyl)-4-methoxybenzamide
- N-(1-benzylpropyl)-2-hydroxybenzamide
- N-(1-benzylpropyl)-2-chlorobenzamide
Comparison: 2-methoxy-N-(1-phenylbutan-2-yl)benzamide is unique due to the presence of the methoxy group at the 2-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and binding interactions with specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-(1-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-15(13-14-9-5-4-6-10-14)19-18(20)16-11-7-8-12-17(16)21-2/h4-12,15H,3,13H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXEYBWAHHQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.